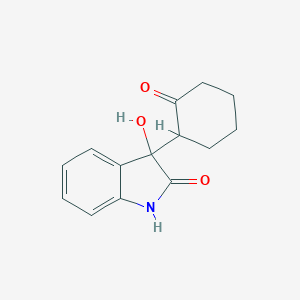
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one, also known as CHIR99021, is a small molecule inhibitor that has gained significant attention in the field of stem cell and developmental biology research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) and has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). In addition, CHIR99021 has been used to promote the differentiation of various cell types, including cardiomyocytes, neural progenitor cells, and pancreatic beta cells.
Wirkmechanismus
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one is a selective inhibitor of GSK-3, a serine/threonine kinase that plays a key role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. GSK-3 has two isoforms, alpha and beta, which are highly conserved and share similar substrate specificities. 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one binds to the ATP-binding site of GSK-3 and prevents its phosphorylation and activation. This results in the activation of the Wnt signaling pathway, which regulates stem cell fate and differentiation.
Biochemische Und Physiologische Effekte
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one has been shown to enhance the self-renewal and pluripotency of ESCs and iPSCs. It promotes the expression of pluripotency markers, such as Oct4, Sox2, and Nanog, and inhibits the expression of differentiation markers. 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one has also been shown to induce the differentiation of various cell types, including cardiomyocytes, neural progenitor cells, and pancreatic beta cells. In addition, it has been used in disease modeling and drug screening studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one is its potency and selectivity for GSK-3. It has been shown to have minimal off-target effects and is highly effective at low concentrations. In addition, 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one is stable and can be stored for long periods of time without degradation. However, one limitation of 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one is its cost, which can be prohibitive for some labs. In addition, 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one can have variable effects depending on the cell type and culture conditions used.
Zukünftige Richtungen
There are several potential future directions for the use of 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one in stem cell research. One direction is the development of more potent and selective GSK-3 inhibitors that can overcome some of the limitations of 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one. Another direction is the investigation of the downstream signaling pathways that are activated by 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one and their role in stem cell fate and differentiation. Finally, 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one could be used in combination with other small molecules to generate specific cell types or to enhance the efficiency of reprogramming and differentiation protocols.
Synthesemethoden
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one can be synthesized using a multistep process that involves the condensation of 2-aminobenzamide with cyclohexanone to form 3-(2-oxocyclohexyl)indolin-2-one. This intermediate is then reacted with 3-bromo-4-fluoroaniline and subjected to a Suzuki coupling reaction to yield 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one has been widely used in stem cell research to enhance the self-renewal and pluripotency of ESCs and iPSCs. It has been shown to activate the Wnt signaling pathway, which plays a crucial role in regulating stem cell fate and differentiation. In addition, 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one has been used to generate various cell types, including cardiomyocytes, neural progenitor cells, and pancreatic beta cells. It has also been used in disease modeling and drug screening studies.
Eigenschaften
CAS-Nummer |
76325-79-6 |
|---|---|
Produktname |
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one |
Molekularformel |
C14H15NO3 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
3-hydroxy-3-(2-oxocyclohexyl)-1H-indol-2-one |
InChI |
InChI=1S/C14H15NO3/c16-12-8-4-2-6-10(12)14(18)9-5-1-3-7-11(9)15-13(14)17/h1,3,5,7,10,18H,2,4,6,8H2,(H,15,17) |
InChI-Schlüssel |
VWHKAOILSLADJS-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C2(C3=CC=CC=C3NC2=O)O |
Kanonische SMILES |
C1CCC(=O)C(C1)C2(C3=CC=CC=C3NC2=O)O |
Andere CAS-Nummern |
76325-79-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



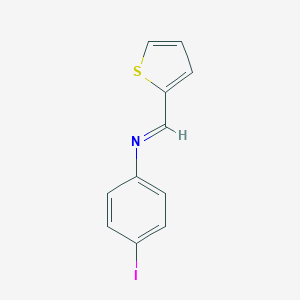
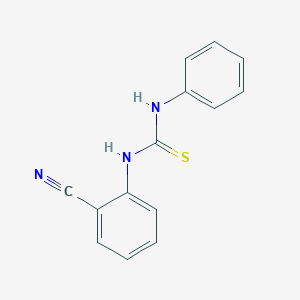
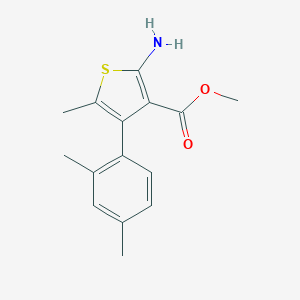

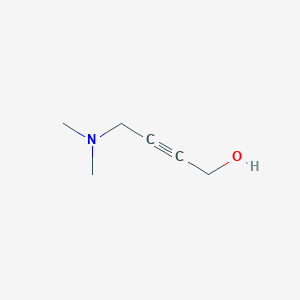
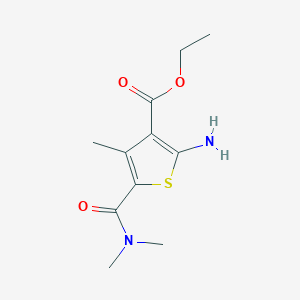
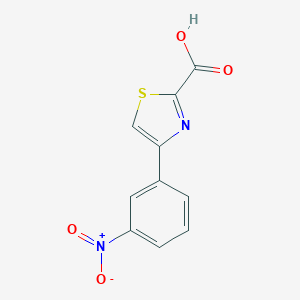
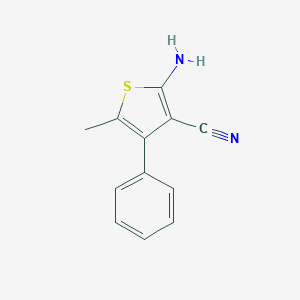
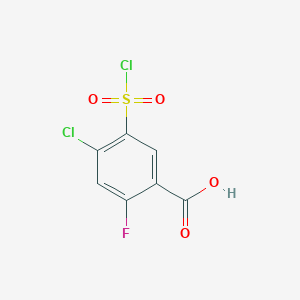
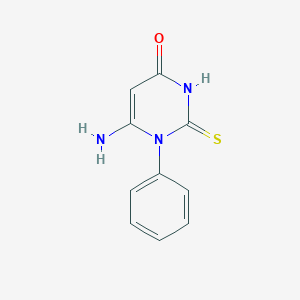
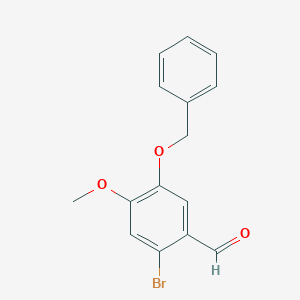
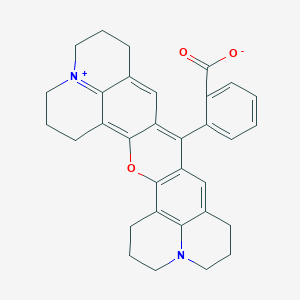
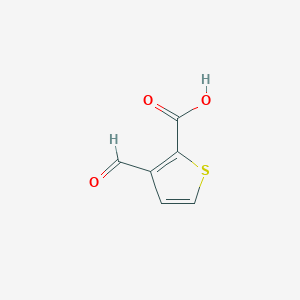
![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)